Cas no 1415560-75-6 ((1-(1-ethylpiperidin-4-yl)-1H-1,2,3-triazol-4-yl)methanol)
(1-(1-ethylpiperidin-4-yl)-1H-1,2,3-triazol-4-yl)methanol Chemical and Physical Properties
Names and Identifiers
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- (1-(1-ethylpiperidin-4-yl)-1H-1,2,3-triazol-4-yl)methanol
- D72353
- 1H-1,2,3-Triazole-4-methanol, 1-(1-ethyl-4-piperidinyl)-
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- Inchi: 1S/C10H18N4O/c1-2-13-5-3-10(4-6-13)14-7-9(8-15)11-12-14/h7,10,15H,2-6,8H2,1H3
- InChI Key: GFEAQSZRQNRWJZ-UHFFFAOYSA-N
- SMILES: OCC1=CN(C2CCN(CC)CC2)N=N1
Computed Properties
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 15
- Rotatable Bond Count: 3
- Complexity: 194
- XLogP3: -0.3
- Topological Polar Surface Area: 54.2
(1-(1-ethylpiperidin-4-yl)-1H-1,2,3-triazol-4-yl)methanol Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Chemenu | CM338434-100mg |
(1-(1-Ethylpiperidin-4-yl)-1H-1,2,3-triazol-4-yl)methanol |
1415560-75-6 | 95%+ | 100mg |
$901 | 2021-08-18 | |
| Chemenu | CM338434-250mg |
(1-(1-Ethylpiperidin-4-yl)-1H-1,2,3-triazol-4-yl)methanol |
1415560-75-6 | 95%+ | 250mg |
$1733 | 2021-08-18 | |
| Chemenu | CM338434-100mg |
(1-(1-Ethylpiperidin-4-yl)-1H-1,2,3-triazol-4-yl)methanol |
1415560-75-6 | 95%+ | 100mg |
$640 | 2023-01-09 | |
| Chemenu | CM338434-250mg |
(1-(1-Ethylpiperidin-4-yl)-1H-1,2,3-triazol-4-yl)methanol |
1415560-75-6 | 95%+ | 250mg |
$1066 | 2023-01-09 | |
| Key Organics Ltd | CS-16958-100mg |
(1-(1-Ethylpiperidin-4-yl)-1H-1,2,3-triazol-4-yl)methanol |
1415560-75-6 | >97% | 100mg |
£445.12 | 2025-02-08 | |
| Key Organics Ltd | CS-16958-1g |
(1-(1-Ethylpiperidin-4-yl)-1H-1,2,3-triazol-4-yl)methanol |
1415560-75-6 | >97% | 1g |
£2793.00 | 2025-02-08 |
(1-(1-ethylpiperidin-4-yl)-1H-1,2,3-triazol-4-yl)methanol Related Literature
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James D. Kirkham,Patrick M. Delaney,George J. Ellames,Eleanor C. Row,Joseph P. A. Harrity Chem. Commun., 2010,46, 5154-5156
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Robert J. Meagher,Anson V. Hatch,Ronald F. Renzi,Anup K. Singh Lab Chip, 2008,8, 2046-2053
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Stephen P. Fletcher,Richard B. C. Jagt,Ben L. Feringa Chem. Commun., 2007, 2578-2580
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Teresita Carrillo-Hernández,Philippe Schaeffer,Pierre Albrecht Chem. Commun., 2001, 1976-1977
Additional information on (1-(1-ethylpiperidin-4-yl)-1H-1,2,3-triazol-4-yl)methanol
Chemical Profile of (1-(1-ethylpiperidin-4-yl)-1H-1,2,3-triazol-4-yl)methanol (CAS No. 1415560-75-6)
The compound (1-(1-ethylpiperidin-4-yl)-1H-1,2,3-triazol-4-yl)methanol, identified by its CAS number 1415560-75-6, represents a significant molecule in the realm of pharmaceutical chemistry. This compound belongs to a class of heterocyclic derivatives that have garnered considerable attention due to their potential applications in drug discovery and development. The structural framework of this molecule incorporates both piperidine and triazole moieties, which are well-documented for their role in modulating biological pathways and interactions.
The piperidine ring is a common pharmacophore found in numerous therapeutic agents, contributing to their binding affinity and selectivity towards biological targets. In particular, the 4-substituted piperidine derivatives have been extensively studied for their utility in central nervous system (CNS) drugs, cardiovascular medications, and anti-inflammatory agents. The presence of the ethyl group at the 1-position of the piperidine ring in this compound may influence its pharmacokinetic properties, potentially enhancing solubility and metabolic stability.
On the other hand, the triazole moiety is another critical component of this compound that adds to its pharmacological potential. Triazoles are known for their broad spectrum of biological activities, including antifungal, antiviral, and anti-inflammatory properties. The integration of the triazole ring into the molecular structure of this compound suggests that it may exhibit unique interactions with biological targets, making it a promising candidate for further investigation.
The methanol functional group at the 4-position of the triazole ring introduces a hydroxyl moiety that can participate in hydrogen bonding interactions. This feature is particularly relevant in drug design, as hydrogen bonding plays a crucial role in determining binding affinity and specificity. The combination of these structural elements suggests that (1-(1-ethylpiperidin-4-yl)-1H-1,2,3-triazol-4-yl)methanol may possess multiple binding sites capable of interacting with various biological targets.
Recent advancements in computational chemistry and molecular modeling have enabled researchers to predict the binding modes and interactions of such compounds with high accuracy. These tools have been instrumental in identifying potential lead structures for drug development. In particular, virtual screening techniques have been employed to assess the binding affinity of this compound towards various protein targets. Preliminary studies suggest that it may interact with enzymes and receptors involved in inflammatory pathways, making it a candidate for therapeutic applications.
In vitro studies have also been conducted to evaluate the biochemical properties of this compound. These experiments have focused on assessing its ability to modulate key signaling pathways associated with diseases such as cancer, neurodegeneration, and autoimmune disorders. Initial results indicate that (1-(1-ethylpiperidin-4-yl)-1H-1,2,3-triazol-4-yl)methanol exhibits inhibitory activity against certain enzymes implicated in these conditions. However, further research is required to fully elucidate its mechanism of action and therapeutic potential.
The synthesis of this compound involves multi-step organic reactions that require careful optimization to ensure high yield and purity. Advanced synthetic methodologies have been employed to introduce the various functional groups while maintaining structural integrity. Techniques such as palladium-catalyzed cross-coupling reactions have been particularly useful in constructing the triazole ring system. Additionally, protecting group strategies have been utilized to prevent unwanted side reactions during synthesis.
Analytical techniques such as nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry (MS), and high-performance liquid chromatography (HPLC) have been employed to characterize the synthesized compound. These methods provide detailed information about its molecular structure, purity, and chemical environment. NMR spectroscopy has been particularly valuable in confirming the connectivity of atoms and identifying any impurities or degradation products.
The pharmacological evaluation of this compound has revealed several interesting properties that warrant further exploration. For instance, its ability to cross the blood-brain barrier suggests potential applications in treating neurological disorders. Additionally, its interaction with inflammatory mediators indicates that it may serve as a lead compound for developing novel anti-inflammatory therapies.
In conclusion, (1-(1-ethylpiperidin-4-yl)-1H-1,2,3-triazol-4-yl)methanol represents a promising molecule with significant therapeutic potential. Its unique structural features and demonstrated biological activities make it an attractive candidate for further research and development. As our understanding of disease mechanisms continues to evolve, compounds like this one will play an increasingly important role in shaping future therapeutic strategies.
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